molecular formula C22H19N5O3 B275892 (1,3-benzodioxol-5-ylmethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine

(1,3-benzodioxol-5-ylmethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine

カタログ番号 B275892
分子量: 401.4 g/mol
InChIキー: NRBKKZALIPTOCA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1,3-benzodioxol-5-ylmethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine, also known as BDBMT, is a chemical compound that has been of interest to the scientific community due to its potential therapeutic applications. BDBMT belongs to the family of benzodioxole compounds and has been synthesized using various methods.

作用機序

(1,3-benzodioxol-5-ylmethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine exerts its therapeutic effects through various mechanisms. In cancer cells, (1,3-benzodioxol-5-ylmethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell growth and survival. (1,3-benzodioxol-5-ylmethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine also activates the tumor suppressor protein p53, which induces apoptosis in cancer cells. In cardiovascular diseases, (1,3-benzodioxol-5-ylmethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
(1,3-benzodioxol-5-ylmethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has been reported to have various biochemical and physiological effects. In cancer cells, (1,3-benzodioxol-5-ylmethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has been shown to decrease cell proliferation, induce apoptosis, and inhibit the migration and invasion of cancer cells. In cardiovascular diseases, (1,3-benzodioxol-5-ylmethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has been found to decrease inflammation and oxidative stress, improve endothelial function, and reduce blood pressure.

実験室実験の利点と制限

(1,3-benzodioxol-5-ylmethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has several advantages for lab experiments, including its high purity and stability. However, (1,3-benzodioxol-5-ylmethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has limited solubility in aqueous solutions, which may affect its bioavailability and efficacy. Additionally, (1,3-benzodioxol-5-ylmethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has not been extensively studied in vivo, and further research is needed to determine its safety and efficacy in animal models and humans.

将来の方向性

There are several future directions for (1,3-benzodioxol-5-ylmethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine research, including the development of more efficient synthesis methods, the investigation of its pharmacokinetics and pharmacodynamics, and the evaluation of its safety and efficacy in animal models and humans. Additionally, the potential use of (1,3-benzodioxol-5-ylmethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine in combination with other therapeutic agents should be explored, as well as its application in other diseases beyond cancer and cardiovascular diseases, such as neurodegenerative diseases and infectious diseases.
Conclusion:
(1,3-benzodioxol-5-ylmethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine is a promising chemical compound that has shown potential therapeutic applications in cancer and cardiovascular diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Further research is needed to determine its safety and efficacy in animal models and humans, as well as its potential use in combination with other therapeutic agents and in other diseases.

合成法

(1,3-benzodioxol-5-ylmethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine can be synthesized using a variety of methods, including the reaction of 1,3-benzodioxole with 3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzylamine in the presence of a catalyst. Another synthesis method involves the reaction of 1,3-benzodioxole with 3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzaldehyde followed by reduction with sodium borohydride. Both methods have been reported to yield high purity (1,3-benzodioxol-5-ylmethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine.

科学的研究の応用

(1,3-benzodioxol-5-ylmethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has been studied for its potential therapeutic applications, particularly in the treatment of cancer and cardiovascular diseases. In cancer research, (1,3-benzodioxol-5-ylmethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, (1,3-benzodioxol-5-ylmethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of cardiovascular diseases.

特性

分子式

C22H19N5O3

分子量

401.4 g/mol

IUPAC名

N-(1,3-benzodioxol-5-ylmethyl)-1-[3-(1-phenyltetrazol-5-yl)oxyphenyl]methanamine

InChI

InChI=1S/C22H19N5O3/c1-2-6-18(7-3-1)27-22(24-25-26-27)30-19-8-4-5-16(11-19)13-23-14-17-9-10-20-21(12-17)29-15-28-20/h1-12,23H,13-15H2

InChIキー

NRBKKZALIPTOCA-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CNCC3=CC(=CC=C3)OC4=NN=NN4C5=CC=CC=C5

正規SMILES

C1OC2=C(O1)C=C(C=C2)CNCC3=CC(=CC=C3)OC4=NN=NN4C5=CC=CC=C5

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。